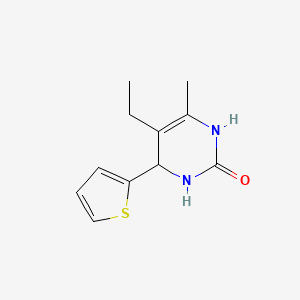![molecular formula C15H14ClN5O2S B13110563 N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide](/img/structure/B13110563.png)
N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide is a compound that belongs to the class of sulfamides It features a benzyl group attached to a sulfamide moiety, which is further connected to a phenyl ring substituted with a chloro group and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Sulfamide Moiety: The sulfamide group is formed by reacting an amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfamides.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Wirkmechanismus
The mechanism of action of N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the sulfamide group can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]urea: Similar structure but with a urea moiety instead of a sulfamide.
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]carbamate: Contains a carbamate group instead of a sulfamide.
Uniqueness
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide is unique due to the presence of the sulfamide group, which imparts distinct chemical and biological properties. The combination of the triazole ring and the sulfamide moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H14ClN5O2S |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
N-(benzylsulfamoyl)-5-chloro-2-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C15H14ClN5O2S/c16-13-6-7-15(21-11-17-10-18-21)14(8-13)20-24(22,23)19-9-12-4-2-1-3-5-12/h1-8,10-11,19-20H,9H2 |
InChI-Schlüssel |
TVUOBQIMJDFQQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



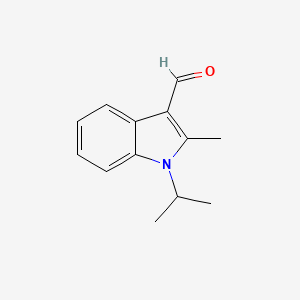
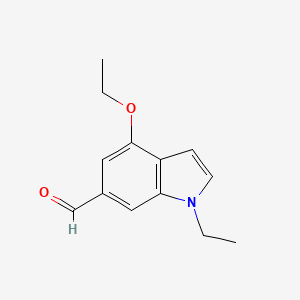
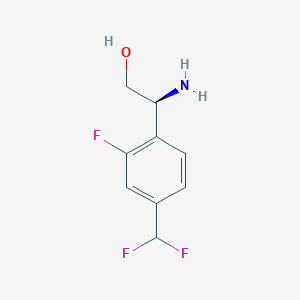

![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
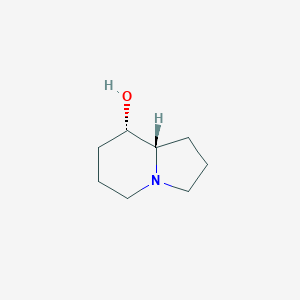
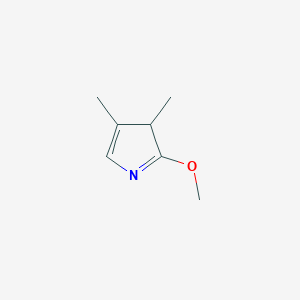
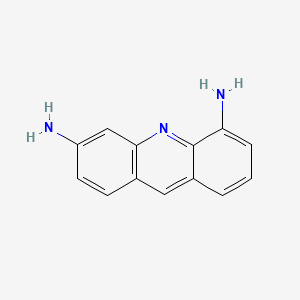

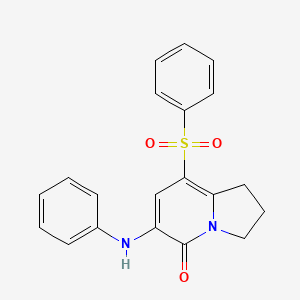
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
